tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate
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Overview
Description
tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a precursor for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function.
Comparison with Similar Compounds
- tert-butylN-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
- tert-butylN-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
- tert-butyl (4,4-difluoropiperidin-3-yl)carbamate
Comparison: Compared to these similar compounds, tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate is unique due to its specific structural arrangement and the presence of the dimethylbutyl group.
Properties
Molecular Formula |
C11H22FNO4S |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl N-(4-fluorosulfonyl-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H22FNO4S/c1-10(2,3)17-9(14)13-8-11(4,5)6-7-18(12,15)16/h6-8H2,1-5H3,(H,13,14) |
InChI Key |
IERIAIRURCWWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCS(=O)(=O)F |
Origin of Product |
United States |
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